BMS 299897

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

BMS 299897 is a potent and selective inhibitor of gamma-secretase, an integral membrane protein complex involved in the cleavage of various substrates, including amyloid precursor protein. This compound is particularly notable for its role in inhibiting the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The chemical structure of BMS 299897 is characterized by its ability to penetrate biological membranes and exhibit oral bioavailability, making it a candidate for therapeutic applications in neurodegenerative disorders.

BMS-299897 acts as a selective inhibitor of gamma-secretase []. It binds to the active site of the enzyme, preventing it from cleaving APP and thereby reducing the production of Aβ peptide. Studies suggest that BMS-299897 specifically inhibits the generation of the more aggregation-prone Aβ42 isoform, which is considered particularly detrimental in Alzheimer's disease.

The primary chemical reaction involving BMS 299897 is its inhibition of gamma-secretase activity. This enzyme catalyzes the cleavage of amyloid precursor protein to produce amyloid-beta peptides. BMS 299897 binds to the active site of gamma-secretase, preventing the enzymatic conversion of amyloid precursor protein into its toxic fragments, thereby reducing the accumulation of amyloid-beta in neuronal tissues. The compound has an IC50 value of approximately 12 nM, indicating a high potency in this inhibitory action .

BMS 299897 has demonstrated significant biological activity as a gamma-secretase inhibitor. In vitro studies show that it effectively inhibits the formation of both amyloid-beta 40 and amyloid-beta 42 peptides, with IC50 values of 7.4 nM and 7.9 nM, respectively . This inhibition is crucial for potential therapeutic strategies aimed at mitigating Alzheimer’s disease progression. Furthermore, BMS 299897 has been shown to have favorable pharmacokinetic properties, which support its use in preclinical and clinical studies .

The synthesis of BMS 299897 involves several steps typical for complex organic compounds. While specific proprietary methods may not be publicly detailed, general synthetic approaches include:

- Starting Materials: Utilizing commercially available precursors that contain key functional groups necessary for gamma-secretase inhibition.

- Reactions: Employing standard organic reactions such as coupling reactions, reductions, or cyclizations to build the core structure.

- Purification: Utilizing chromatographic techniques to purify the final compound and ensure high purity levels suitable for biological testing.

The synthesis must be optimized to ensure yield and purity while minimizing by-products.

BMS 299897 is primarily researched for its potential application in treating Alzheimer's disease due to its ability to inhibit amyloid-beta peptide formation. Other potential applications may include:

- Neuroprotective Strategies: Reducing amyloid plaque formation could also have implications in other neurodegenerative diseases characterized by protein misfolding.

- Research Tool: As a selective gamma-secretase inhibitor, BMS 299897 serves as a valuable tool in studying the biochemical pathways involved in Alzheimer's disease and other related conditions.

BMS 299897 shares structural and functional similarities with several other gamma-secretase inhibitors. Here are some notable compounds:

| Compound Name | CAS Number | IC50 (nM) | Unique Features |

|---|---|---|---|

| BMS 433796 | 290315-45-6 | 2.1 | More potent than BMS 299897 |

| LY450139 | 162635-04-0 | ~10 | Selective for specific substrate |

| Semagacestat | 300843-93-0 | ~100 | First-in-class but less selective |

Uniqueness of BMS 299897

BMS 299897 stands out due to its balance between potency (IC50 = 12 nM) and selectivity for gamma-secretase compared to other compounds like BMS 433796, which exhibits higher potency but may have different side effects or pharmacological profiles . Its oral bioavailability also enhances its potential as a therapeutic agent over others that may require parenteral administration.

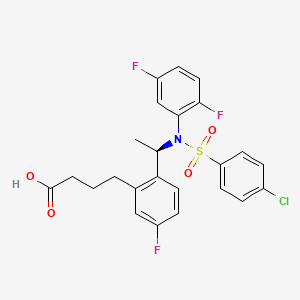

BMS 299897, systematically named (R)-4-[2-(1-{(4-chlorophenyl)sulfonylamino}ethyl)-5-fluorophenyl]butanoic acid, belongs to the sulfonamide class of small molecules. Its molecular formula is C₂₄H₂₁ClF₃NO₄S, with a molecular weight of 511.94 g/mol. The compound features a chiral center at the ethylamino group, conferring stereospecific interactions with γ-secretase. Structurally, it integrates a butanoic acid moiety linked to a fluorinated biphenyl system and a sulfonamide group, which is critical for its inhibitory activity.

Molecular Properties Table

| Property | Value |

|---|---|

| IUPAC Name | (R)-4-[2-(1-{(4-chlorophenyl)sulfonylamino}ethyl)-5-fluorophenyl]butanoic acid |

| Molecular Formula | C₂₄H₂₁ClF₃NO₄S |

| Molecular Weight | 511.94 g/mol |

| CAS Registry Number | 290315-45-6 |

| Solubility (DMSO) | ≥30 mg/mL (58.60 mM) |

| Purity | ≥98% (HPLC) |

Historical Development and Synthesis

BMS 299897 was developed by Bristol-Myers Squibb as part of a broader effort to target γ-secretase, an enzyme central to amyloid-β (Aβ) peptide production. Early synthetic routes involved asymmetric Strecker reactions and palladium-catalyzed cross-coupling to establish the chiral ethylamino group. A notable advancement was the two-step chemo-enzymatic synthesis combining biocatalytic reduction and Negishi coupling, achieving 98% enantiomeric excess and 70–80% yield. Patents filed between 2005 and 2015 highlight iterative optimizations to enhance brain penetrance and metabolic stability.

Position Within γ-Secretase Inhibitor Research Landscape

BMS 299897 is a potent, brain-penetrant γ-secretase inhibitor with an IC₅₀ of 7–12 nM against Aβ40/42 production, outperforming early analogs like LY-411575 (IC₅₀ = 30 pM) in Notch-sparing selectivity. Unlike nonselective inhibitors (e.g., semagacestat), BMS 299897 exhibits 15-fold greater specificity for APP cleavage over Notch, minimizing gastrointestinal and immunological toxicity. Its pharmacokinetic profile—oral bioavailability, rapid plasma/brain distribution (Tₘₐₓ = 1–3 h), and dose-dependent Aβ reduction—positioned it as a lead candidate for Alzheimer’s disease (AD) preclinical studies.

Comparative IC₅₀ Values of γ-Secretase Inhibitors

| Compound | Aβ40 IC₅₀ (nM) | Notch IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| BMS 299897 | 7.4 | 110 | 15:1 |

| LY-411575 | 0.03 | 0.1 | 3:1 |

| Semagacestat | 15 | 20 | 1.3:1 |

| Begacestat | 15 | 210 | 14:1 |

Significance in Neurological Research Paradigms

BMS 299897 has been pivotal in elucidating γ-secretase’s role in Aβ pathology and synaptic function. In APP-transgenic mice, oral administration (30 mg/kg) reduced brain Aβ40 by 60% and plasma Aβ40 by 75% within 3 hours, correlating with improved cognitive performance in Morris water maze assays. Mechanistically, it increases β-carboxy-terminal fragment (β-CTF) accumulation, disrupting endocytic trafficking and impairing BDNF axonal transport—a phenotype rescued by APP siRNA, confirming APP-dependent toxicity. These findings underscore its utility in modeling Aβ-mediated neurodegeneration and validating γ-secretase as a therapeutic target.

BMS 299897 functions as a non-competitive gamma-secretase inhibitor that binds to alternative sites distinct from the primary active site [6]. The compound belongs to the arylsulfonamide class of gamma-secretase inhibitors that interact with substrate docking sites rather than the catalytic active site [6] [7]. This binding mechanism results in accumulation of both alpha- and beta-carboxy-terminal fragments of amyloid precursor protein, suggesting dual inhibition of epsilon-site and gamma-site proteolysis [6].

The molecular structure of BMS 299897 features a sulfonamide moiety that facilitates interaction with the presenilin complex, specifically targeting the presenilin 1 component of gamma-secretase . The compound demonstrates preferential binding to presenilin 1 over presenilin 2, contributing to its selectivity profile [9]. Structural studies indicate that the binding involves multiple contact points with the presenilin complex, including interactions with transmembrane domains and loop regions that are critical for substrate recognition and processing .

Selectivity Profile for Amyloid Precursor Protein versus Notch

BMS 299897 exhibits remarkable selectivity for amyloid precursor protein processing over Notch signaling, with a 15-fold preference for amyloid precursor protein substrates [1] [10] [11]. The compound shows IC50 values of 7.1 nanomolar for amyloid precursor protein carboxy-terminal fragment processing compared to 105.9 nanomolar for Notch DeltaE processing in HEK293 cells [10] [11]. This selectivity profile represents a significant advantage over non-selective gamma-secretase inhibitors, as it minimizes potential gastrointestinal and immune system toxicities associated with Notch pathway inhibition [12] [11].

In vivo studies demonstrate that BMS 299897 effectively blocks amyloid-beta formation in brain and cerebrospinal fluid without affecting maturation of CD8-positive T cells or intestinal goblet cells, indicating that Notch signaling remains largely intact at therapeutically relevant doses [11]. This selectivity is attributed to differential binding affinity for presenilin 1-containing gamma-secretase complexes that preferentially process amyloid precursor protein compared to those involved in Notch processing [12] .

Effects on Aβ40 and Aβ42 Production Pathways

BMS 299897 demonstrates equipotent inhibition of both amyloid-beta 40 and amyloid-beta 42 production pathways, with IC50 values of 7.4 nanomolar and 7.9 nanomolar, respectively [1] [4]. This balanced inhibition profile differs from gamma-secretase modulators that selectively reduce amyloid-beta 42 while sparing or increasing amyloid-beta 40 production [13]. The compound effectively reduces all detectable amyloid-beta peptide variants, indicating comprehensive inhibition of gamma-secretase-mediated amyloid precursor protein processing [6].

Mechanistic studies reveal that BMS 299897 disrupts both the amyloid-beta 40 and amyloid-beta 42 product lines that represent distinct processing pathways within the gamma-secretase complex [14]. The compound blocks the sequential cleavage events that generate amyloid-beta peptides of varying lengths, resulting in accumulation of longer carboxy-terminal fragments and reduction in all shorter amyloid-beta species [14] [13]. This comprehensive inhibition pattern suggests that BMS 299897 interferes with the fundamental processivity of gamma-secretase rather than selectively modulating specific cleavage sites [14].

Molecular Basis for 15-fold APP/Notch Selectivity

The molecular basis for BMS 299897's 15-fold selectivity for amyloid precursor protein over Notch processing lies in its preferential interaction with presenilin 1-containing gamma-secretase complexes [9]. Structural analysis indicates that the compound binds more effectively to presenilin 1 due to specific amino acid residues that differ between presenilin 1 and presenilin 2 . Key residues including threonine 281 and leucine 282 in presenilin 1 facilitate higher affinity binding compared to the corresponding proline 287 and isoleucine 288 residues in presenilin 2 .

The selectivity also stems from differential substrate recognition mechanisms employed by distinct gamma-secretase complexes [12] [15]. Amyloid precursor protein and Notch substrates engage with gamma-secretase through different docking sites and processing mechanisms, allowing BMS 299897 to preferentially interfere with amyloid precursor protein processing while minimally affecting Notch cleavage [12] [15]. This substrate-specific inhibition is further enhanced by the compound's binding to loop regions adjacent to the catalytic site that are more critical for amyloid precursor protein processing than for Notch processing .

The selectivity profile is maintained across multiple experimental systems, including transgenic mouse models where BMS 299897 reduces brain amyloid-beta levels without causing Notch-related gastrointestinal toxicity that is characteristic of non-selective gamma-secretase inhibitors [12] [5]. This therapeutic window demonstrates the translational potential of the selectivity mechanism observed in biochemical assays.

| Parameter | Value | Experimental System |

|---|---|---|

| IC50 (amyloid-beta 40) | 7.4 nM | In vitro assay |

| IC50 (amyloid-beta 42) | 7.9 nM | In vitro assay |

| IC50 (APP CTF) | 7.1 nM | HEK293 cells |

| IC50 (Notch DeltaE) | 105.9 nM | HEK293 cells |

| Selectivity ratio | 15-fold | APP vs. Notch |

| Brain penetration | 0.13-0.50 | Brain-to-plasma ratio |

| Maximum effect time | 3 hours | In vivo studies |

| Duration of action | 6 hours | In vivo studies |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Zheng M, Wang J, Lubinski J, Flint OP, Krishna R, Yao M, Pursley JM, Thakur A, Boulton DW, Santone KS, Barten DM, Anderson JJ, Felsenstein KM, Hansel SB. Studies on the pharmacokinetics and metabolism of a gamma-secretase inhibitor BMS-299897, and exploratory investigation of CYP enzyme induction. Xenobiotica. 2009 Jul;39(7):544-55. doi: 10.1080/00498250902928555. PubMed PMID: 19480557.

3: Xue YJ, Pursley J, Arnold M. Liquid-liquid extraction of strongly protein bound BMS-299897 from human plasma and cerebrospinal fluid, followed by high-performance liquid chromatography/tandem mass spectrometry. J Pharm Biomed Anal. 2007 Apr 11;43(5):1728-36. Epub 2007 Jan 3. PubMed PMID: 17204392.

4: Zhang D, Hanson R, Roongta V, Dischino DD, Gao Q, Sloan CP, Polson C, Keavy D, Zheng M, Mitroka J, Yeola S. In vitro and in vivo metabolism of a gamma-secretase inhibitor BMS-299897 and generation of active metabolites in milligram quantities with a microbial bioreactor. Curr Drug Metab. 2006 Dec;7(8):883-96. PubMed PMID: 17168689.

5: Anderson JJ, Holtz G, Baskin PP, Turner M, Rowe B, Wang B, Kounnas MZ, Lamb BT, Barten D, Felsenstein K, McDonald I, Srinivasan K, Munoz B, Wagner SL. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897. Biochem Pharmacol. 2005 Feb 15;69(4):689-98. Epub 2005 Jan 7. PubMed PMID: 15670587.